

Spectral Data Analysis of Methyl 6-cyanopicolinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 6-cyanopicolinate**

Cat. No.: **B1452854**

[Get Quote](#)

Abstract

This technical guide provides a comprehensive analysis of the spectral data for **Methyl 6-cyanopicolinate** (CAS 98436-83-0), a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the correlation between the molecular structure and its spectral characteristics, this guide serves as a foundational reference for the identification, characterization, and quality control of this compound. The synthesis of technical interpretation with established spectroscopic principles ensures a self-validating framework for analytical workflows.

Introduction

Methyl 6-cyanopicolinate, with the molecular formula $C_8H_6N_2O_2$, is a substituted pyridine derivative featuring both a methyl ester and a nitrile functional group. These groups impart a unique electronic and structural profile, making it a versatile building block for the synthesis of more complex molecules, including potent enzyme inhibitors.^[1] Accurate and unambiguous structural confirmation is paramount for its application in regulated fields such as drug development. Spectroscopic analysis is the cornerstone of this characterization. This guide details the experimental and predicted spectral data, providing the rationale behind peak assignments and the interpretation of fragmentation patterns, thereby ensuring a high degree of scientific integrity.

Molecular Structure and Analytical Overview

A foundational understanding of the molecular structure is essential for interpreting its spectral output. The relationship between the chemical environment of each atom and its corresponding spectral signal is the core principle of these analytical techniques.

Figure 1: 2D structure of **Methyl 6-cyanopicolinate** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.

Experimental Protocol: The ¹H NMR spectrum was acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard (δ 0.00 ppm).

Data and Interpretation: The experimental ¹H NMR data for **Methyl 6-cyanopicolinate** is presented below.[1][2]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment	Rationale
8.34	Doublet (d)	7.9	1H	H-3	Deshielded by the adjacent ring nitrogen and the electron-withdrawing ester group. Coupled to H-4.
8.04	Triplet (t)	7.9	1H	H-4	Appears as a triplet due to coupling with two adjacent protons (H-3 and H-5). Its downfield shift is characteristic of pyridine ring protons.
7.88	Doublet (d)	7.8	1H	H-5	Deshielded by the ring current and the adjacent electron-withdrawing nitrile group. Coupled to H-4.
4.04	Singlet (s)	N/A	3H	-OCH ₃	A characteristic singlet for

methyl ester
protons, with
no adjacent
protons to
couple with.

The observed splitting pattern (doublet-triplet-doublet) is characteristic of a 1,2,3-trisubstituted aromatic system, which is consistent with the picolinate ring structure. The downfield chemical shifts of the ring protons are expected due to the electron-withdrawing nature of the pyridine nitrogen, the methyl ester, and the nitrile group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of each carbon atom.

Note: Experimental ¹³C NMR data was not available in the cited literature. The following data is predicted based on established chemical shift increments and analysis of structurally similar compounds.

Predicted Data and Interpretation:

Predicted Chemical Shift (δ) ppm	Carbon Assignment	Rationale
~164	C=O (Ester)	Carbonyl carbons in esters typically resonate in this downfield region.
~152	C-2	Attached to both the ring nitrogen and the ester group, leading to significant deshielding.
~148	C-6	Attached to both the ring nitrogen and the nitrile group, causing strong deshielding.
~140	C-4	Pyridine ring carbon, downfield shift due to the aromatic system.
~131	C-5	Aromatic carbon adjacent to the nitrile-substituted carbon.
~128	C-3	Aromatic carbon adjacent to the ester-substituted carbon.
~117	C≡N (Nitrile)	Nitrile carbons have a characteristic chemical shift in this range.
~53	-OCH ₃ (Methyl)	Aliphatic carbon attached to an electronegative oxygen atom.

The prediction accounts for the electron-withdrawing effects of the nitrogen heteroatom, the ester, and the nitrile functionalities, which cause the pyridine ring carbons to be significantly deshielded and appear at lower field compared to benzene.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Note: Experimental IR data was not available in the cited literature. The following data is predicted based on characteristic group frequencies.

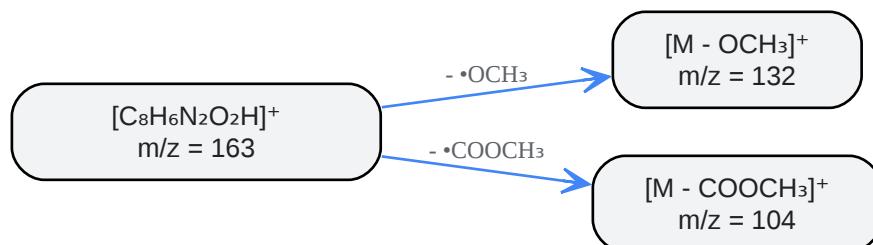
Experimental Protocol (Proposed): An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer with either a Potassium Bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory. The spectrum would typically be recorded from 4000 cm^{-1} to 400 cm^{-1} .

Predicted Data and Interpretation:

Predicted Frequency (cm ⁻¹)	Vibration Type	Functional Group	Rationale
~3100-3000	C-H Stretch	Aromatic (Pyridine)	Characteristic stretching vibration for sp ² C-H bonds.
~2960	C-H Stretch	Aliphatic (-OCH ₃)	Characteristic stretching vibration for sp ³ C-H bonds.
~2230	C≡N Stretch	Nitrile	A sharp, medium-to-strong intensity peak, highly characteristic of the nitrile group.
~1730	C=O Stretch	Ester	A strong, sharp absorption peak, indicative of the ester carbonyl group.
~1600-1450	C=C / C=N Stretch	Aromatic Ring	Multiple bands corresponding to the stretching vibrations within the pyridine ring.
~1250	C-O Stretch	Ester	Asymmetric stretching of the ester C-O bond.

The presence of sharp, strong peaks around 2230 cm⁻¹ and 1730 cm⁻¹ would be the most definitive diagnostic features in an experimental IR spectrum, confirming the nitrile and ester functionalities, respectively.

Mass Spectrometry (MS)


Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern offers corroborating evidence for the proposed structure.

Experimental Protocol: The mass spectrum was obtained using an Electrospray Ionization (ESI) source in positive ion mode.[\[2\]](#) This "soft" ionization technique typically results in a prominent molecular ion peak with minimal fragmentation, which is ideal for confirming molecular weight.

Data and Interpretation:

- Molecular Formula: $C_8H_6N_2O_2$
- Molecular Weight: 162.15 g/mol
- ESI-MS(+) Result: Calculated m/z for $[M+H]^+ = 163.05$.[\[2\]](#)

The primary ion observed in the ESI mass spectrum would be the protonated molecule $[M+H]^+$ at an m/z of 163. This directly confirms the molecular weight of the compound. Should fragmentation occur (e.g., through in-source collision-induced dissociation), several characteristic losses could be observed.

[Click to download full resolution via product page](#)

Figure 2: Proposed ESI-MS fragmentation pathway for **Methyl 6-cyanopicolinate**.

Fragmentation Analysis:

- m/z 132: This peak would correspond to the loss of a methoxy radical ($\bullet OCH_3$, 31 Da) from the molecular ion.
- m/z 104: This fragment would result from the loss of the entire carbomethoxy radical ($\bullet COOCH_3$, 59 Da), leaving the 6-cyanopyridine cation.

The observation of these fragments in a tandem MS (MS/MS) experiment would provide unequivocal support for the structure of **Methyl 6-cyanopicolinate**.

Conclusion

The comprehensive analysis of the available experimental and predicted spectral data provides a robust and self-consistent characterization of **Methyl 6-cyanopicolinate**. The ^1H NMR and ESI-MS data definitively confirm the molecular structure and weight.[\[1\]](#)[\[2\]](#) The predicted ^{13}C NMR and IR data, based on established spectroscopic principles, complement this analysis by providing expected values for key functional groups. This technical guide serves as an authoritative reference for scientists, ensuring the confident identification and use of this important chemical intermediate in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo- β -Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- To cite this document: BenchChem. [Spectral Data Analysis of Methyl 6-cyanopicolinate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1452854#spectral-data-for-methyl-6-cyanopicolinate-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com